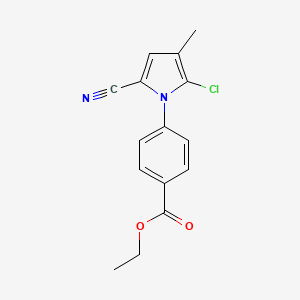
Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate
Descripción general
Descripción
Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is a synthetic organic compound with the molecular formula C15H13BrN2O2 and a molecular weight of 333.18 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with bromine, cyano, and methyl groups, and an ethyl ester group attached to a benzoate moiety . It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate involves several steps. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrrole-2-carbonitrile with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon . The product is then purified using column chromatography to obtain the desired compound in high yield .
Análisis De Reacciones Químicas
Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(2-bromo-5-cyano-3-ethyl-1H-pyrrol-1-yl)benzoate: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties .
Propiedades
IUPAC Name |
ethyl 4-(2-bromo-5-cyano-3-methylpyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-3-20-15(19)11-4-6-12(7-5-11)18-13(9-17)8-10(2)14(18)16/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXCXWCSQXEEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2Br)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B3239017.png)







![5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile](/img/structure/B3239116.png)

